Fmoc-Phe(3,4-DiF)-OH (CAS: 198560-43-9) is a specialized, orthogonally protected fluorinated amino acid building block engineered for solid-phase peptide synthesis (SPPS). In industrial and advanced research settings, it is primarily procured to introduce precise physicochemical modifications to peptide therapeutics and supramolecular biomaterials. The incorporation of the 3,4-difluorophenyl moiety predictably increases lipophilicity (logP) and enhances proteolytic and oxidative stability compared to native phenylalanine. Furthermore, the specific di-fluoro substitution pattern provides a highly sensitive, non-perturbing dual-spin ^19F NMR probe for structural biology. For procurement teams and chemoinformaticians, Fmoc-Phe(3,4-DiF)-OH represents a critical intermediate that balances enhanced metabolic resistance with the retention of essential aromatic interactions, avoiding the severe steric and electronic penalties associated with perfluorinated analogs [1].
Substituting Fmoc-Phe(3,4-DiF)-OH with generic unfluorinated Fmoc-Phe-OH results in peptides that are highly susceptible to rapid proteolytic degradation, drastically reducing in vivo half-life and therapeutic viability. While a buyer might consider the monofluorinated Fmoc-Phe(4-F)-OH as a cost-effective alternative, it often fails to provide sufficient hydrophobicity or the necessary halogen-bonding strength required to stabilize supramolecular hydrogels. Conversely, over-fluorinating the sequence by substituting with Fmoc-Phe(F5)-OH (pentafluorophenylalanine) introduces excessive steric bulk and completely depletes the aromatic ring's π-electron density. This electron depletion obliterates critical cation-π interactions at protein-protein interfaces, leading to a catastrophic loss of target binding affinity. Fmoc-Phe(3,4-DiF)-OH is specifically selected because it occupies a narrow physicochemical 'Goldilocks zone'—providing the metabolic and structural benefits of fluorination while preserving the electrostatic integrity required for receptor engagement [1].
A critical failure point in substituting native phenylalanine with fluorinated analogs is the loss of π-electron density, which destroys cation-π interactions essential for receptor binding. In competitive binding assays targeting the Ste2p G protein-coupled receptor, peptide analogs incorporating 3,4-difluorophenylalanine maintained strong binding with a Kd of 38.1 nM. In stark contrast, substitution with pentafluorophenylalanine (F5-Phe) resulted in a Kd of 177.3 nM, representing a ~4.6-fold loss in binding affinity due to the complete abrogation of cation-π binding energy [1]. Fmoc-Phe(3,4-DiF)-OH retains sufficient electron density to engage targets while still conferring the benefits of fluorination.
| Evidence Dimension | Receptor Binding Affinity (Kd) |
| Target Compound Data | 38.1 ± 4.7 nM (3,4-DiF analog) |
| Comparator Or Baseline | 177.3 ± 59.9 nM (Pentafluoro-Phe analog) |
| Quantified Difference | ~4.6-fold higher binding affinity for the 3,4-DiF analog |
| Conditions | Flow cytometry-based saturation binding assay of NBD-labeled α-factor analogs to Ste2p receptor |
For drug developers, this proves that Fmoc-Phe(3,4-DiF)-OH can increase metabolic stability without sacrificing the critical target-binding affinity lost when using heavily fluorinated substitutes.
When formulating low-molecular-weight peptide gelators for drug delivery depots, the number and position of fluorine atoms dictate the mechanical strength of the resulting hydrogel. Rheological studies comparing protected dipeptide gelators demonstrate that the 3,4-difluorophenylalanine derivative forms significantly stiffer, more robust hydrogels (higher storage modulus, G') compared to both the unfluorinated baseline and the 4-fluorophenylalanine (monofluoro) comparator. The presence of two adjacent fluorine atoms in the 3,4-positions promotes cooperative halogen-hydrogen bonding and enhanced hydrophobic packing that a single fluorine atom cannot achieve[1].
| Evidence Dimension | Hydrogel Storage Modulus (G') |
| Target Compound Data | Consistently higher G' values (up to 10^6 Pa) for 3,4-DiF-Phe gelators |
| Comparator Or Baseline | Lower G' values (weaker gels) for 4-F-Phe and unfluorinated Phe gelators |
| Quantified Difference | Significant enhancement in mechanical stiffness and gelation kinetics for the di-fluorinated target |
| Conditions | Rheological time-sweep and amplitude-sweep analysis of 0.5% and 1.0% w/v peptide hydrogels |
Material scientists must procure the 3,4-DiF variant over monofluoro analogs to ensure the structural integrity and controlled-release properties of peptide-based hydrogel formulations.
In structural biology, incorporating fluorinated amino acids allows for the monitoring of protein dynamics via ^19F NMR. While pentafluorophenylalanine provides a strong signal, its massive steric bulk frequently disrupts native protein folding. Conversely, monofluorinated analogs may lack the sensitivity required for complex systems. 3,4-difluorophenylalanine serves as an optimal probe, providing distinct, highly resolved ^19F resonances that allow researchers to distinguish multiple conformational states in enzymes as large as 63 kDa without inducing the premature cyclization or structural disorganization observed when using bulkier, more electrodeficient perfluorinated analogs [1].
| Evidence Dimension | NMR Probe Suitability and Structural Perturbation |
| Target Compound Data | Yields distinct ^19F resonances while maintaining native enzyme specific activity |
| Comparator Or Baseline | Pentafluoro-Phe (F5) analogs |
| Quantified Difference | F5 analogs severely decrease specific activity and promote premature product cyclization due to steric/electronic disruption |
| Conditions | Cell-free translation system incorporation into 63 kDa polymerase and subsequent ^19F NMR spectroscopy |
Procuring Fmoc-Phe(3,4-DiF)-OH allows analytical teams to perform high-resolution ^19F NMR on large therapeutic targets without artificially altering the protein's native conformation.
Because Fmoc-Phe(3,4-DiF)-OH retains the π-electron density required for cation-π interactions while increasing metabolic resistance, it is the exact building block required for synthesizing peptide-based protein-protein interaction (PPI) inhibitors. It should be procured when lead compounds containing native phenylalanine suffer from short in vivo half-lives, but substituting with pentafluorophenylalanine results in a loss of target binding affinity [1].
In the development of supramolecular biomaterials and sustained-release drug depots, Fmoc-Phe(3,4-DiF)-OH is the preferred precursor. The dual fluorine substitution drives cooperative halogen-hydrogen bonding, allowing material scientists to achieve higher storage moduli (G') and stronger hydrogels at lower weight-volume concentrations than is possible with unfluorinated or monofluorinated analogs [2].
For analytical laboratories studying the conformational dynamics of large (>50 kDa) proteins or enzyme-substrate complexes, Fmoc-Phe(3,4-DiF)-OH is procured to generate highly sensitive ^19F NMR probes. It provides distinct spectral resolution without the severe steric disruption and loss of enzymatic activity caused by bulkier perfluorinated amino acids [3].